molecular formula C16H14FeOS B13837326 (R)-(-)-(p-Toluenesulfinyl)ferrocene, min. 98%

(R)-(-)-(p-Toluenesulfinyl)ferrocene, min. 98%

Cat. No.: B13837326
M. Wt: 310.2 g/mol
InChI Key: LXRKPFOXAQBGHG-GXKRWWSZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(p-Toluenesulfinyl)ferrocene typically involves the reaction of ferrocene with p-toluenesulfinyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

While specific industrial production methods for ®-(p-Toluenesulfinyl)ferrocene are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

®-(p-Toluenesulfinyl)ferrocene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Acyl chlorides, Lewis acids (e.g., aluminum chloride)

Major Products Formed

    Oxidation: ®-(p-Toluenesulfonyl)ferrocene

    Reduction: ®-(p-Tolylthio)ferrocene

    Substitution: Various acylated ferrocene derivatives

Comparison with Similar Compounds

Similar Compounds

  • (S)-(p-Toluenesulfinyl)ferrocene
  • ®-(p-Toluenesulfonyl)ferrocene
  • ®-(p-Tolylthio)ferrocene

Uniqueness

®-(p-Toluenesulfinyl)ferrocene is unique due to its combination of a ferrocene moiety and a chiral sulfinyl group, which provides both stability and chirality. This makes it particularly valuable in asymmetric synthesis compared to other similar compounds .

Properties

Molecular Formula

C16H14FeOS

Molecular Weight

310.2 g/mol

InChI

InChI=1S/C11H9OS.C5H5.Fe/c12-13(11-8-4-5-9-11)10-6-2-1-3-7-10;1-2-4-5-3-1;/h1-9H;1-5H;/t13-;;/m0../s1

InChI Key

LXRKPFOXAQBGHG-GXKRWWSZSA-N

Isomeric SMILES

C1=CC=C(C=C1)[S@](=O)[C]2[CH][CH][CH][CH]2.[CH]1[CH][CH][CH][CH]1.[Fe]

Canonical SMILES

C1=CC=C(C=C1)S(=O)[C]2[CH][CH][CH][CH]2.[CH]1[CH][CH][CH][CH]1.[Fe]

Origin of Product

United States

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